REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Br:10])=[CH:4][CH:3]=1.[S:11]([O-:14])([O-:13])=[O:12].[Na+:15].[Na+]>O.C(COC)OC>[Na+:15].[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][S:11]([O-:14])(=[O:13])=[O:12])=[CH:4][CH:3]=1.[Br-:10].[Na+:15] |f:1.2.3,6.7,8.9|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CCBr
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21 hours
|
Duration
|
21 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].FC1=CC=C(C=C1)CCS(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 626.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |